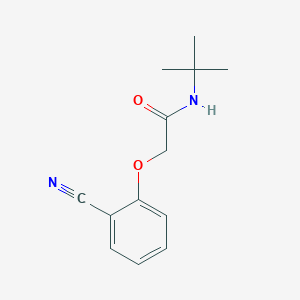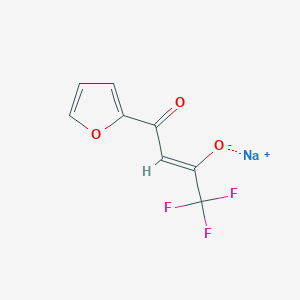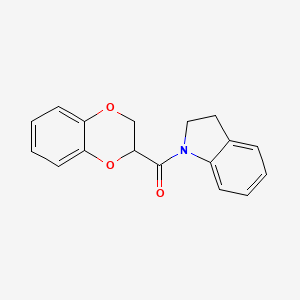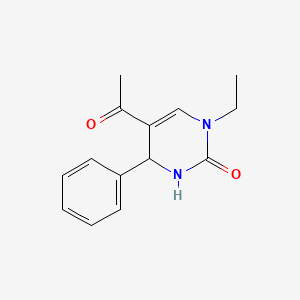![molecular formula C15H11BrN2O B7806201 4-[(4-Bromophenyl)methoxy]quinazoline](/img/structure/B7806201.png)
4-[(4-Bromophenyl)methoxy]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
VEGFR2-IN-2 is a compound that acts as an inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2). This receptor is a key player in the process of angiogenesis, which is the formation of new blood vessels from pre-existing ones. VEGFR2 is crucial for the growth and spread of tumors, making it a significant target for cancer therapy. Inhibitors like VEGFR2-IN-2 are designed to block the activity of this receptor, thereby inhibiting tumor growth and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VEGFR2-IN-2 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary, but generally involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of VEGFR2-IN-2 may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient synthetic routes, as well as the implementation of stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
VEGFR2-IN-2 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of VEGFR2-IN-2, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
VEGFR2-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of receptor inhibition and to develop new synthetic methodologies.
Biology: Employed in studies of angiogenesis and vascular biology to understand the role of VEGFR2 in these processes.
Medicine: Investigated as a potential therapeutic agent for the treatment of various cancers, particularly those that are highly angiogenic.
Industry: Utilized in the development of new anti-cancer drugs and in the screening of potential drug candidates
Mechanism of Action
VEGFR2-IN-2 exerts its effects by binding to the vascular endothelial growth factor receptor 2, thereby blocking the binding of its natural ligands (vascular endothelial growth factors A, C, and D). This inhibition prevents the receptor from undergoing dimerization and autophosphorylation, which are necessary steps for the activation of downstream signaling pathways involved in angiogenesis. By blocking these pathways, VEGFR2-IN-2 effectively inhibits the formation of new blood vessels, thereby restricting tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to VEGFR2-IN-2 include:
Tivozanib: Recently approved for the treatment of advanced renal cell carcinoma.
Sorafenib: Used for the treatment of liver, kidney, and thyroid cancers.
Sunitinib: Employed in the treatment of gastrointestinal stromal tumors and renal cell carcinoma
Uniqueness
VEGFR2-IN-2 is unique in its specific targeting of the vascular endothelial growth factor receptor 2, with a high degree of selectivity and potency. This makes it a valuable tool in both research and therapeutic applications, particularly in the context of cancer treatment .
Properties
IUPAC Name |
4-[(4-bromophenyl)methoxy]quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-12-7-5-11(6-8-12)9-19-15-13-3-1-2-4-14(13)17-10-18-15/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DADJIQURPZZXBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)OCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1-{[(4-Fluorophenyl)carbamoyl]methyl}cyclohexyl)acetic acid](/img/structure/B7806135.png)
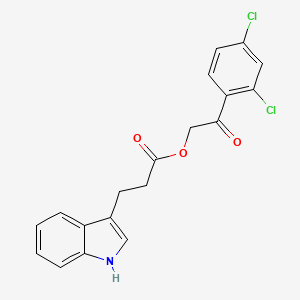
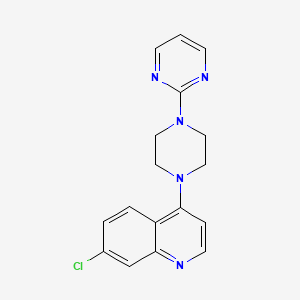
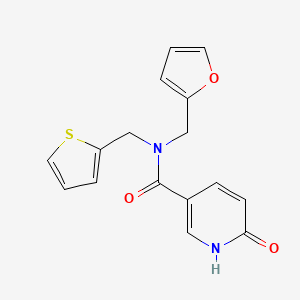
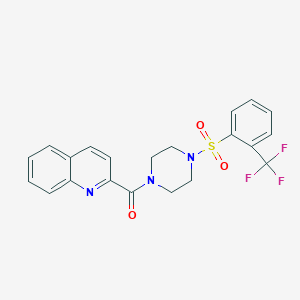
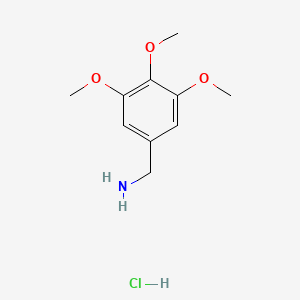

![(2E,5E)-2,5-bis[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]cyclopentan-1-one](/img/structure/B7806203.png)
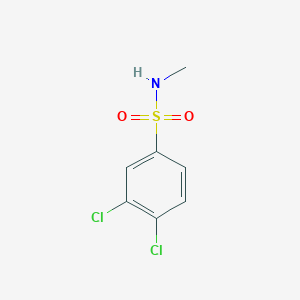
![[(Furan-2-yl)methyl][(4-methoxyphenyl)methyl]amine; oxalic acid](/img/structure/B7806214.png)
